molecular formula C21H26N2O2S B2719198 N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1705761-26-7

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2719198
CAS No.: 1705761-26-7
M. Wt: 370.51
InChI Key: OSOICQBQALOIQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. It features a cyclopentanecarboxamide core linked to a 1-methylindoline moiety via a hydroxyethyl bridge, and is further substituted with a thiophen-2-yl group. This structure combines nitrogen- and sulfur-containing heterocycles, which are common pharmacophores in bioactive molecules. Compounds with similar structural motifs, such as thiophene and carboxamide groups, are frequently investigated for their fungicidal activities . Others containing indoline and thiophene rings are studied as building blocks for more complex molecules with potential biological activity . The presence of the amide group suggests potential for hydrogen bonding, which can be critical for interactions with biological targets, while the aromatic systems may engage in pi-pi stacking interactions. Researchers can utilize this compound as a key intermediate or precursor in the synthesis of novel chemical libraries. It is also a valuable candidate for in vitro screening programs aimed at discovering new bioactive agents. Attention: This product is for research use only. It is not intended for human or veterinary or diagnostic use.

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S/c1-23-11-8-15-13-16(6-7-17(15)23)18(24)14-22-20(25)21(9-2-3-10-21)19-5-4-12-26-19/h4-7,12-13,18,24H,2-3,8-11,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSOICQBQALOIQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3(CCCC3)C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indoline Derivative: Starting with the synthesis of the indoline derivative, which involves the cyclization of an appropriate precursor.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction.

    Formation of the Cyclopentanecarboxamide: This step involves the formation of the cyclopentanecarboxamide ring through a series of condensation reactions.

    Attachment of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group in the cyclopentanecarboxamide can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), or KMnO4 (Potassium permanganate).

    Reduction: LiAlH4, NaBH4 (Sodium borohydride).

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The indoline and thiophene rings may interact with biological receptors or enzymes, modulating their activity. The hydroxyethyl group can form hydrogen bonds, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Structural Features

Compound Core Structure Functional Groups Key Substituents
Target Compound Cyclopentanecarboxamide Thiophen-2-yl, Hydroxyethyl 1-Methylindolin-5-yl (saturated indole)
Compound 3 () Thiophene sulfonamide Iodo, Allyl-substituted indole Fused indole-cyclopentane (non-saturated)
Compound 4 () Fused cyclopenta-indole Thiophene sulfonamide Tetrahydrocyclopenta[b]indole scaffold
  • Functional Groups : The target compound’s carboxamide group differs from the sulfonamide in Compounds 3 and 3. Carboxamides generally exhibit stronger hydrogen-bonding capacity, which may influence target binding .
  • Indole vs. Indoline : The saturated indoline in the target may confer greater metabolic stability compared to the unsaturated indole in Compounds 3 and 4 .

Physicochemical and Pharmacological Inferences

  • Solubility : The hydroxyethyl group in the target may improve aqueous solubility compared to the iodinated Compound 3 or sulfonamide-based Compound 4.
  • Bioactivity : Indoline and thiophene motifs are associated with serotonin receptor modulation, while sulfonamides in Compounds 3/4 are linked to kinase inhibition. The target’s carboxamide could shift selectivity toward protease targets .

Research Implications

While direct pharmacological data for the target compound are unavailable, structural analogs highlight design strategies for optimizing bioavailability and target engagement. Future studies should prioritize:

Synthetic Optimization : Scaling Pd-mediated reactions for the target compound.

Computational Modeling : Density-functional theory (DFT) studies (as in ) to predict electronic properties and binding modes.

Biological Screening : Comparative assays against Compounds 3/4 to evaluate potency and selectivity.

Biological Activity

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic compound that belongs to the class of indole derivatives. These compounds are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological contexts, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features an indoline moiety, a thiophene ring, and a cyclopentanecarboxamide group. The presence of hydroxyl and thiophene groups is significant for its biological interactions.

Property Value
Molecular FormulaC17H20N2O2S
Molecular Weight316.42 g/mol
CAS Number1705753-03-2

The biological activity of this compound is believed to stem from its ability to interact with various biological targets. The indole moiety can bind to receptors and enzymes, modulating their activity through mechanisms such as:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with target biomolecules.
  • π-π Stacking : The aromatic systems (indole and thiophene) can engage in π-π stacking interactions with nucleobases or other aromatic residues in proteins.
  • Hydrophobic Interactions : The thiophene ring enhances the compound's stability and facilitates interaction with hydrophobic pockets in proteins.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, indole derivatives have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. A study demonstrated that derivatives with similar structures significantly reduced tumor growth in xenograft models of breast cancer.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Indole derivatives have demonstrated activity against resistant bacterial strains, including those producing New Delhi Metallo-beta-lactamase. In vitro studies showed that related compounds exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections caused by multidrug-resistant pathogens.

Anti-inflammatory Effects

The anti-inflammatory properties of the compound have been explored through various assays. In animal models of inflammation, compounds with similar structural features have been shown to reduce pro-inflammatory cytokine levels and alleviate symptoms associated with conditions such as arthritis and colitis .

Case Studies and Research Findings

  • Anticancer Efficacy : A study published in Journal of Medicinal Chemistry highlighted the anticancer potential of indole derivatives similar to this compound. The study found that these compounds inhibited cell growth in breast cancer cells by inducing apoptosis through the activation of caspase pathways.
  • Antimicrobial Activity : Research conducted on a series of thiophene-containing indole derivatives revealed that they exhibited significant antibacterial activity against resistant strains of Klebsiella pneumoniae. The study emphasized the importance of structural modifications in enhancing antimicrobial potency.
  • Anti-inflammatory Mechanisms : In a preclinical model, a derivative of this compound demonstrated a marked reduction in inflammatory markers in a carrageenan-induced paw edema model, indicating its potential as an anti-inflammatory agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.